5-アセチルウラシル

概要

説明

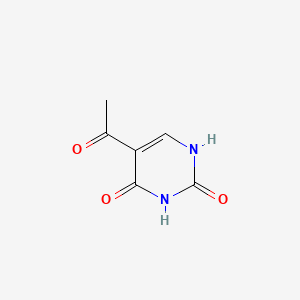

5-Acetyluracil, also known as 5-acetyl-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the fifth position of the uracil ring. It is a white to light yellow crystalline powder with a molecular formula of C6H6N2O3 and a molecular weight of 154.13 g/mol .

科学的研究の応用

5-Acetyluracil has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various uracil derivatives and nucleoside analogues.

Biology: Studied for its potential role in epigenetic modifications and gene expression regulation.

Industry: Utilized in the production of peptide non-nucleic acid monomers and other functional materials.

作用機序

Target of Action

The primary target of 5-Acetyluracil is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . This conversion is essential for DNA replication and repair .

Mode of Action

The main mechanism of action of 5-Acetyluracil is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby interfering with DNA synthesis .

Biochemical Pathways

The inhibition of TS by 5-Acetyluracil affects the pyrimidine synthesis pathway . This results in the depletion of thymidine monophosphate (dTMP), leading to an imbalance in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation

Result of Action

The result of 5-Acetyluracil’s action is the disruption of DNA synthesis and repair, which leads to DNA damage and cell death . This makes it a potential candidate for use in cancer treatment, as it can selectively kill rapidly dividing cancer cells.

生化学分析

Biochemical Properties

5-Acetyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid chemistry. It interacts with various enzymes and proteins, influencing their activity and function. One notable interaction is with RNA polymerase, where 5-Acetyluracil can be incorporated into RNA, affecting transcription efficiency. This compound has been shown to inhibit transcription when incorporated into DNA, highlighting its potential as a tool for studying gene expression regulation .

Cellular Effects

The effects of 5-Acetyluracil on cellular processes are profound. It influences cell function by altering gene expression and cellular metabolism. When incorporated into nucleic acids, 5-Acetyluracil can disrupt normal cellular processes, leading to changes in cell signaling pathways and metabolic activities. This disruption can result in altered cell growth and differentiation, making 5-Acetyluracil a valuable compound for studying cellular responses to genetic modifications .

Molecular Mechanism

At the molecular level, 5-Acetyluracil exerts its effects through specific binding interactions with biomolecules. It can bind to RNA polymerase, inhibiting its activity and thereby reducing transcription efficiency. Additionally, 5-Acetyluracil can be incorporated into DNA, where it interferes with the normal base-pairing process, leading to mutations and altered gene expression. These molecular interactions highlight the potential of 5-Acetyluracil as a tool for studying the mechanisms of gene regulation and mutation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyluracil can change over time. The stability and degradation of 5-Acetyluracil are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Acetyluracil can degrade over time, leading to a decrease in its inhibitory effects on transcription. The long-term presence of 5-Acetyluracil in cells can result in sustained alterations in gene expression and cellular metabolism, making it a valuable compound for long-term studies of genetic regulation .

Dosage Effects in Animal Models

The effects of 5-Acetyluracil vary with different dosages in animal models. At low doses, 5-Acetyluracil can be incorporated into nucleic acids without causing significant toxicity. At higher doses, 5-Acetyluracil can lead to toxic effects, including disruptions in cellular metabolism and increased mutation rates. These dosage-dependent effects highlight the importance of careful dosage control when using 5-Acetyluracil in animal studies .

Metabolic Pathways

5-Acetyluracil is involved in several metabolic pathways, primarily related to nucleic acid metabolism. It interacts with enzymes such as RNA polymerase and DNA polymerase, influencing their activity and function. Additionally, 5-Acetyluracil can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions underscore the importance of 5-Acetyluracil in studying metabolic pathways and their regulation .

Transport and Distribution

Within cells and tissues, 5-Acetyluracil is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of 5-Acetyluracil within cells can affect its activity and function, making it a valuable compound for studying intracellular transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of 5-Acetyluracil is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications. The localization of 5-Acetyluracil within organelles such as the nucleus and mitochondria can influence its effects on gene expression and cellular metabolism. Understanding the subcellular localization of 5-Acetyluracil is essential for elucidating its role in cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: 5-Acetyluracil can be synthesized through various methods. One common approach involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . Another method includes the treatment of 5-acetylcytosine with aqueous acetic acid to yield 5-acetyluracil . Additionally, 5-acetyluracil can be synthesized by treating 5-acetyluracil with phosphorus oxychloride to form 5-(1-chlorovinyl)-2,4-dichloropyrimidine, which is then treated with potassium ethoxide to produce 5-ethynyluracil .

Industrial Production Methods: Industrial production of 5-acetyluracil typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

化学反応の分析

Types of Reactions: 5-Acetyluracil undergoes various chemical reactions, including:

Substitution Reactions: Alkylation at the N1 position to form 1,3-disubstituted 5-acetyluracils.

Oxidation and Reduction Reactions: Conversion to other derivatives such as 5-ethynyluracil through oxidation.

Common Reagents and Conditions:

Alkylation: Alkyl halides or amino acids/esters are used as reagents for alkylation at the N1 position.

Oxidation: Phosphorus oxychloride and potassium ethoxide are used for the oxidation process.

Major Products:

1,3-Disubstituted 5-Acetyluracils: Formed through alkylation reactions.

5-Ethynyluracil: Produced through oxidation reactions.

類似化合物との比較

5-Methyluracil: A naturally occurring pyrimidine nucleobase involved in DNA methylation.

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase and interferes with DNA synthesis.

5-Hydroxymethyluracil: A rare DNA modification found in certain cells and organisms.

Uniqueness of 5-Acetyluracil: 5-Acetyluracil is unique due to its acetyl group at the fifth position, which imparts distinct chemical properties and biological activities. Unlike 5-methyluracil and 5-fluorouracil, 5-acetyluracil has been shown to inhibit transcription, making it a potential candidate for studying gene expression regulation and developing new therapeutic agents .

生物活性

5-Acetyluracil is a derivative of uracil, a pyrimidine nucleobase, and has garnered interest for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article explores the biological activity of 5-acetyluracil, summarizing key research findings, mechanisms of action, and potential applications.

5-Acetyluracil exhibits various biological activities primarily through its interaction with nucleic acids. It can act as a substrate for nucleic acid synthesis and may influence transcription processes.

Transcriptional Effects

Research indicates that modifications at the 5-position of uracil can significantly affect transcription efficiency. For instance, while certain derivatives like 5-ethyluracil enhance transcription by up to 200% compared to natural thymine, 5-acetyluracil has been observed to inhibit transcription under specific conditions . This dichotomy suggests that acetylation may alter the structural properties of nucleobases, impacting their functional roles in DNA and RNA.

Antiviral Properties

5-Acetyluracil and its analogues have shown promise in antiviral applications. The compound's ability to incorporate into viral RNA can disrupt viral replication processes. Studies have indicated that certain uracil derivatives possess significant antiviral activity against various viruses, including herpes simplex virus .

Cytotoxic Effects

The cytotoxic properties of 5-acetyluracil have been explored in the context of cancer therapy. Similar to other pyrimidine analogues, it may interfere with DNA synthesis in rapidly dividing cells. The structural similarity to established chemotherapeutic agents suggests potential applications in anticancer treatments, although specific studies on 5-acetyluracil's cytotoxic effects remain limited.

Case Studies and Research Findings

- Transcription Studies :

- Antibody Production :

-

Antiviral Activity :

- Various studies have reported on the synthesis and evaluation of uracil derivatives for their antiviral properties. Specifically, compounds modified at the 5-position have shown significant activity against viral pathogens, indicating that 5-acetyluracil could be a candidate for further antiviral drug development .

Summary Table of Biological Activities

特性

IUPAC Name |

5-acetyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDWEIQSDFDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283987 | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-65-9 | |

| Record name | 5-Acetyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。